N-Cbz-(R)-α-(methylamino)-benzeneacetic acid is a compound that belongs to the class of amino acids, specifically modified amino acids. The "Cbz" refers to the benzyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids from unwanted reactions. The presence of the methylamino group indicates that this compound is a derivative of a standard amino acid, with specific stereochemistry denoted by the (R) configuration. This compound is significant in the field of medicinal chemistry and peptide synthesis due to its potential applications in drug development.
This compound can be classified under modified amino acids. It is synthesized from commercially available precursors, often involving multiple steps that include protecting group strategies and coupling reactions. The source of information regarding its properties and synthesis can be traced through various scientific literature and patents that discuss its structural characteristics and applications in organic chemistry.
The synthesis of N-Cbz-(R)-α-(methylamino)-benzeneacetic acid typically involves several key steps:
A common method reported for synthesizing this compound involves:
The molecular structure of N-Cbz-(R)-α-(methylamino)-benzeneacetic acid features:
The molecular formula can be represented as , with relevant structural data obtained from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
N-Cbz-(R)-α-(methylamino)-benzeneacetic acid can participate in several chemical reactions:
The deprotection step typically requires careful control of conditions to prevent racemization or degradation of sensitive functional groups. Commonly used methods include catalytic hydrogenation or treatment with strong acids like trifluoroacetic acid.
The mechanism of action for N-Cbz-(R)-α-(methylamino)-benzeneacetic acid primarily relates to its role as a building block in peptide synthesis. Once incorporated into peptides, it may contribute to the biological activity of the resulting compounds, influencing factors such as:
N-Cbz-(R)-α-(methylamino)-benzeneacetic acid finds applications primarily in:
This compound exemplifies the versatility and importance of modified amino acids in contemporary chemical research and pharmaceutical development.
N-Cbz-(R)-α-(methylamino)-benzeneacetic acid (CAS 146621-89-8) is a structurally specialized chiral α-amino acid derivative characterized by the benzyloxycarbonyl (Cbz) protecting group attached to a secondary amine nitrogen and a stereogenic center bearing a methylamino group adjacent to the phenylacetic acid backbone. Its molecular formula is C₁₇H₁₇NO₄, with a molecular weight of 299.32 g/mol [1] [2]. This compound exemplifies the strategic integration of protecting group chemistry and chiral design principles to enable the synthesis of complex bioactive molecules. The Cbz group ensures amine protection during synthetic sequences, while the (R)-configuration at the α-carbon governs precise three-dimensional interactions with biological targets. Its structural features make it a versatile synthon for drug discovery, particularly in oncology and inflammation [3].
The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection in peptide synthesis, valued for its orthogonal stability under diverse reaction conditions. It is introduced via reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, forming a stable carbamate linkage resistant to nucleophiles and bases encountered during chain elongation [6] [7]. Crucially, Cbz exhibits compatibility with N-methylamino acids like N-Cbz-(R)-α-(methylamino)-benzeneacetic acid, where the methyl group adjacent to the nitrogen sterically hinders oxazolone formation—a key racemization pathway for primary α-amino acids [6].
The Cbz group’s most significant advantage lies in its selective removal. It is cleanly cleaved via:
Table 1: Impact of Coupling Reagents on Epimerization during Cbz-Protected Amino Acid Activation
Coupling Reagent | Additive | Epimerization Rate (%) | Key Mechanism |
---|---|---|---|
EDC | HOAt | 29.8% | High oxazolone formation |
EDC·HCl | HOAt | 24.1% | Moderate oxazolone formation |
DIC | HOAt | 4.2% | Minimized oxazolone, direct aminolysis |
DCC | HOBt | <5% | Suppressed via acyl urea interception |
However, Cbz-mediated protection is not without limitations. During carboxylate activation for amide bond formation, epimerization at the α-stereocenter remains a critical risk. As demonstrated in solid-phase synthesis of model peptides like Gly-Phe-Pro-NH₂, epimerization rates vary dramatically with coupling reagents [6]. EDC/HOAt induces up to 29.8% epimerization due to prolonged oxazol-5(4H)-one intermediate formation (Path B mechanism), while DIC/HOAt reduces this to 4.2% by favoring direct aminolysis. Adding nucleophilic additives like HOBt or HOAt intercepts reactive intermediates (e.g., O-acylisoureas from carbodiimides), forming less epimerization-prone active esters [6]. For N-Cbz-(R)-α-(methylamino)-benzeneacetic acid, the N-methyl group further suppresses enolization (Path A mechanism) by reducing α-proton acidity, enhancing chiral integrity during fragment coupling [6].
The (R)-α-(methylamino)benzeneacetic acid scaffold provides a conformationally constrained, stereospecific pharmacophore critical for molecular recognition. The methyl group on nitrogen restricts N–H rotation, pre-organizing the molecule for optimal target binding, while the phenylacetic acid moiety offers a versatile handle for conjugation or further derivatization. This design is exemplified in SM-406 (compound 2), a clinical-stage Smac mimetic and pan-IAP antagonist [3].
Table 2: Binding Affinities (Kᵢ) of SM-406 Against IAP Proteins
IAP Protein | Kᵢ (nM) | Biological Consequence |
---|---|---|
XIAP BIR3 | 66.4 | Caspase-9 activation |
cIAP1 BIR3 | 1.9 | cIAP1 auto-ubiquitination/degradation |
cIAP2 BIR3 | 5.1 | TNFα-mediated apoptosis |
Molecular modeling of SM-406 bound to XIAP BIR3 reveals that the (R)-α-(methylamino) moiety mimics the Ala-Val dipeptide of the endogenous Smac AVPI tetrapeptide. The terminal methylamino group inserts into a hydrophobic pocket formed by Trp310 in XIAP BIR3, forming van der Waals contacts inaccessible to the (S)-isomer. Replacing the methyl group with a bulky 3-methylindole (in inactive analog SM-428, compound 3) disrupts this interaction, confirming the motif’s role [3]. The phenylacetic acid carboxylate engages in electrostatic interactions with backbone amides, while the Cbz-equivalent aromatic group occupies the Val-binding pocket [3].
Beyond IAP antagonists, chiral α-(methylamino) acids enable:
The synthetic versatility of N-Cbz-(R)-α-(methylamino)-benzeneacetic acid is demonstrated in SM-406’s preparation. A key intermediate (compound 6) undergoes condensation with isovaleryl chloride, ester hydrolysis, and diphenylmethylamine coupling. Subsequent Boc deprotection and coupling with N-Boc-N-methyl-alanine yields the advanced precursor, highlighting this synthon’s role in multi-step target synthesis [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: